molecular formula C9H12ClN B2882566 2-Phenylprop-2-en-1-amine hydrochloride CAS No. 56132-76-4

2-Phenylprop-2-en-1-amine hydrochloride

Cat. No. B2882566
CAS RN: 56132-76-4
M. Wt: 169.65
InChI Key: LQDTVDGMUWVMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN and a molecular weight of 169.65 . It is also known as 2-Phenyl-2-propen-1-amine .


Molecular Structure Analysis

The molecular structure of 2-Phenylprop-2-en-1-amine hydrochloride consists of a benzene ring attached to a propenamine group with an additional hydrochloride group .


Physical And Chemical Properties Analysis

2-Phenylprop-2-en-1-amine hydrochloride is a powder with a molecular weight of 169.65 . The melting point is reported to be between 178-179 degrees Celsius .

Scientific Research Applications

Metabolic Pathway Research

2-Phenylprop-2-en-1-amine hydrochloride has been involved in studies related to metabolism and psychotomimetic activity. For example, Zweig and Castagnoli (1977) investigated the in vitro O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, an analogue of 2-phenylprop-2-en-1-amine, in rabbit liver homogenates, exploring its metabolism to various metabolites and their potential significance in terms of psychotomimetic properties (Zweig & Castagnoli, 1977).

Antibacterial Activity Studies

Research by Deghady et al. (2021) delved into the antibacterial activities of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, structurally related to 2-phenylprop-2-en-1-amine. This study used molecular docking techniques to evaluate the molecule's inhibitory potential against Staphylococcus aureus bacteria and highlighted the significant role of certain functional groups in the molecule for antibacterial activity (Deghady et al., 2021).

NMDA Receptor Antagonism

A study by Tamiz et al. (1998) synthesized a series of bis(phenylalkyl)amines, similar to 2-phenylprop-2-en-1-amine, testing them as antagonists of N-methyl-D-aspartate (NMDA) receptors. The research found these compounds to be selective antagonists of specific NMDA receptor subunits, contributing to the understanding of structure-activity relationships for designing novel NR2B-selective antagonists, potentially useful for treating neurological disorders (Tamiz et al., 1998).

Macromolecular Prodrug Carrier Research

Zhu, Kumar, and Banker (2001) investigated the use of 6-carboxycellulose as a prodrug carrier for amine drugs, using Phenylpropanolamine hydrochloride (structurally related to 2-phenylprop-2-en-1-amine) as a model drug. This study explored the potential of creating a macromolecular prodrug delivery system, a novel approach in drug formulation and delivery (Zhu, Kumar, & Banker, 2001).

Synthesis and Chemical Behavior

Research by Smith and RajanBabu (2009) developed a method for synthesizing 2-arylpropionic acids from vinyl arenes, leading to the creation of 1-arylethyl amines, including a compound structurally related to 2-phenylprop-2-en-1-amine. This study highlighted the chemical behavior and potential applications of such compounds in synthesis and medicinal chemistry (Smith & RajanBabu, 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-phenylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6H,1,7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDTVDGMUWVMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylprop-2-en-1-amine hydrochloride

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